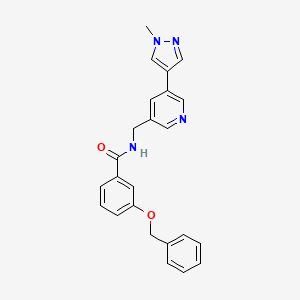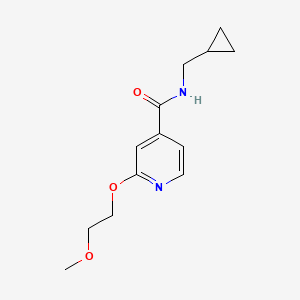
3-fluoro-4-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-4-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN5O3S and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
- Synthesis Techniques: Research has explored the synthesis of various benzenesulfonamides, highlighting methodologies to create compounds with potential bioactivity. For instance, new sulfonamides have been synthesized, showcasing their potential as carbonic anhydrase inhibitors and for their cytotoxic activities, which may be pivotal for anti-tumor studies (Gul et al., 2016).
Pharmacological Potential
- Anti-inflammatory and Analgesic Effects: Some derivatives have demonstrated promising anti-inflammatory activity and effects on pathological pain models in mice, suggesting their therapeutic potential in treating conditions like arthritis without causing locomotive disorders (Lobo et al., 2015).
- Antimicrobial Properties: The synthesis and biological evaluation of sulfonamide derivatives have shown them to act as antimicrobial agents, with some compounds displaying potent antibacterial and antifungal activities, indicating their potential in developing new antimicrobials (Abbas et al., 2017).
Diagnostic and Sensory Applications
- Fluorometric Sensing: Pyrazoline-based compounds have been used for the selective fluorometric detection of Hg2+, showcasing their utility in environmental monitoring and potential applications in real water sample analysis (Bozkurt & Gul, 2020).
Molecular Docking and Anticancer Studies
- Molecular Docking: Synthesis and molecular docking studies of specific pyrazoline derivatives have revealed their potential as anti-breast cancer agents, demonstrating how these compounds can interact with cancer cell lines and suggesting their further development as therapeutic agents (Putri et al., 2021).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-22-11(7-14(21-22)15-10-18-5-6-19-15)9-20-26(23,24)12-3-4-16(25-2)13(17)8-12/h3-8,10,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCEPYYPJYFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

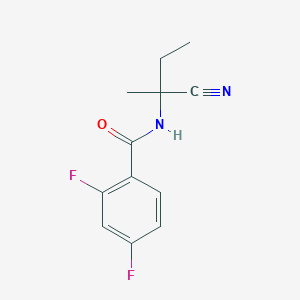
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
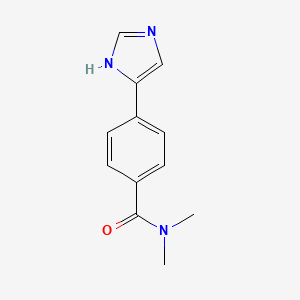
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
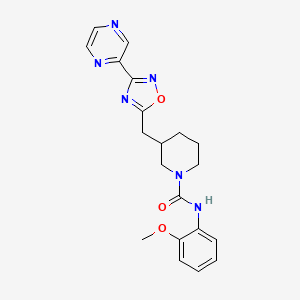
![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)
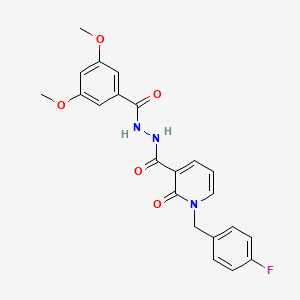
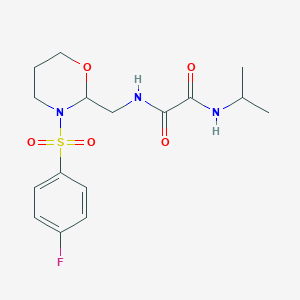
![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)
![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)
